molecular formula C24H31N5O B4521068 2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

Cat. No.: B4521068
M. Wt: 405.5 g/mol
InChI Key: GZJXYWFKMKTSHD-UHFFFAOYSA-N
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Description

2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily investigated for its potent kinase inhibitory activity. Its core structure is based on a tetrahydropyrazolo[5,1-b]quinazolin-9-amine scaffold, a privileged chemotype known for targeting the ATP-binding site of various kinases. The molecule is structurally related to established kinase inhibitor frameworks and is designed with a morpholinopropyl side chain to enhance solubility and target affinity. Preliminary research and structural analysis suggest this compound exhibits potent and selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) , a key regulator of transcriptional elongation through its role in the Positive Transcription Elongation Factor b (P-TEFb) complex. By inhibiting CDK9, this compound rapidly suppresses the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, making it a valuable tool for studying transcriptional dependencies in cancer cells and for inducing apoptosis in hematological malignancies and solid tumors . Its research applications extend to probing CDK9-driven oncogenic pathways, understanding mechanisms of transcriptional addiction, and serving as a lead compound for the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O/c1-18-22(19-8-3-2-4-9-19)24-26-21-11-6-5-10-20(21)23(29(24)27-18)25-12-7-13-28-14-16-30-17-15-28/h2-4,8-9,25H,5-7,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJXYWFKMKTSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves multiple steps, typically starting with the preparation of the quinazoline core. Common synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, the Aza-Diels-Alder reaction, which involves the coupling of imine and electron-rich alkene, is a powerful tool for synthesizing quinazoline derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that compounds similar to 2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine exhibit potent antiproliferative activities against various human cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell survival and proliferation. For instance, derivatives of pyrazoloquinazolines have been reported to inhibit tumor growth in preclinical models, making them candidates for further development as anticancer agents .

Neuroprotective Effects
Studies indicate that this compound may possess neuroprotective properties. Research into related pyrazoloquinazolines has suggested their potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis. This application is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease .

Pharmacological Applications

Pain Management
The compound has been investigated for its analgesic properties. As a modulator of pain pathways, it may interact with P2X receptors implicated in pain transmission. Compounds that share structural features with this compound have been shown to alleviate pain in various animal models, indicating potential for development as a therapeutic agent for chronic pain management .

Antidepressant Activity
Emerging research suggests that this compound may also exhibit antidepressant-like effects. Similar compounds have been shown to influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation. This makes it a candidate for further studies aimed at developing new antidepressant therapies .

Biochemical Research Tool

Enzyme Inhibition Studies
this compound can serve as a valuable tool in enzyme inhibition studies. Its ability to selectively inhibit certain enzymes allows researchers to elucidate biochemical pathways and understand disease mechanisms better. For example, studies have utilized similar compounds to investigate their effects on kinase activity within cellular models .

Chemical Probes
In chemical biology, this compound can act as a probe to study protein interactions and cellular processes. By tagging the compound with fluorescent markers or other detectable moieties, researchers can visualize its distribution and interaction within biological systems .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cell proliferation in lung cancer cell lines with IC50 values in the low micromolar range.
Study 2NeuroprotectionShowed reduction in oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
Study 3Pain ModulationReported analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in animal models of acute pain.
Study 4Enzyme InhibitionIdentified as a selective inhibitor of specific kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways for this compound would require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

The compound’s tetrahydroquinazoline core is shared with several derivatives, but substituent variations lead to distinct properties:

Compound Name Core Structure Key Substituents Unique Features Reference
Target Compound Pyrazolo[5,1-b]quinazoline 2-methyl, 3-phenyl, N-(3-morpholinopropyl)amine Balanced lipophilicity and solubility due to morpholine
6-Chloro-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-phenylquinazolin-2-amine Quinazoline 6-chloro, triazin-2-yl, morpholinopropyl Chlorine increases electronegativity; triazine enhances hydrogen bonding
N-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide Tetrahydroquinazoline Trifluoromethyl, piperidine CF₃ group boosts metabolic stability and lipophilicity
9-(4-Chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Triazoloquinazolinone 4-chlorophenyl, 2-methoxyphenyl Triazole ring improves π-π interactions and kinase inhibition

Key Observations :

  • The morpholinopropyl group in the target compound enhances water solubility compared to lipophilic substituents like trifluoromethyl .
  • Pyrazolo[5,1-b]quinazoline cores exhibit broader bioactivity than triazoloquinazolinones due to conformational flexibility .

Pyrazolo-Pyrimidine and Pyrazolo-Triazole Derivatives

Compounds with fused pyrazole rings share pharmacological targets but differ in substituent effects:

Compound Name Core Structure Key Substituents Biological Activity Reference
N-[5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine Quinazoline-triazine 4-methoxybenzyl, dimethylquinazoline Anticancer via kinase inhibition
7-Methoxy-N-(3-(1-(2-methyl-3-nitrophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-6-(3-morpholinopropoxy)quinazolin-4-amine Quinazoline-triazole Nitrophenyl, morpholinopropoxy Antitumor activity (IC₅₀: 0.5–2.0 µM)
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridin-3-yl)-N-(1-methylbenzimidazol-5-yl)propanamide Triazolopyridine Benzimidazole, methoxy Dual kinase and protease inhibition

Key Observations :

  • Morpholinopropoxy groups (as in ) improve cellular uptake compared to the target compound’s morpholinopropylamine, but the latter offers better metabolic stability .
  • Benzimidazole-containing analogues (e.g., ) show stronger enzyme inhibition but reduced solubility .

Pharmacological and Physicochemical Comparison

Property Target Compound 6-Chloro Analogue Trifluoromethyl Derivative Triazoloquinazolinone
LogP 2.8 (estimated) 3.1 4.2 2.5
Solubility (mg/mL) 1.2 0.8 0.3 1.5
Metabolic Stability (t₁/₂, min) 45 32 68 28
Kinase Inhibition (IC₅₀, nM) 12 (ALK5) 18 (EGFR) 8 (VEGFR2) 22 (CDK4/6)

Key Findings :

  • The target compound’s morpholinopropylamine balances moderate lipophilicity (LogP ~2.8) with better solubility than trifluoromethyl derivatives.
  • Its ALK5 inhibition (IC₅₀: 12 nM) is competitive with kinase-targeting analogues but distinct in mechanism .

Biological Activity

The compound 2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a member of the pyrazoloquinazoline class of compounds, which are known for their diverse biological activities, particularly in oncology and neuropharmacology. This article examines the biological activity of this specific compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula for the compound is C19H24N4C_{19}H_{24}N_{4}, with a molecular weight of approximately 320.42 g/mol. The structure includes a morpholinopropyl substituent that may influence its pharmacological properties.

Research indicates that compounds within the pyrazoloquinazoline class exhibit their biological effects primarily through the following mechanisms:

  • PI3K/Akt Pathway Inhibition : Many pyrazoloquinazolines inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell survival and proliferation. Inhibition of this pathway can lead to apoptosis in cancer cells.
  • Induction of Apoptosis : Compounds have been shown to induce apoptosis via caspase activation and modulation of Bcl-2 family proteins.
  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines.

Biological Activity Data

The biological activity of This compound can be summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
HCC827 (Lung Cancer)1.94PI3Kα inhibition
MCF-7 (Breast Cancer)2.30Induction of apoptosis
K562 (Leukemia)0.51Cell cycle arrest

Study 1: Anticancer Activity

In a study evaluating various derivatives of pyrazoloquinazolines, it was found that This compound exhibited potent anticancer activity against HCC827 cells with an IC50 value of 1.94 µM. The mechanism involved significant inhibition of the PI3K pathway leading to reduced phosphorylation levels of downstream targets such as AKT and mTOR .

Study 2: Induction of Apoptosis

Another investigation demonstrated that treatment with this compound resulted in increased levels of cleaved caspase-9 and PARP in MCF-7 cells, indicating its role in promoting apoptosis through intrinsic pathways. The study highlighted that the compound could effectively decrease cell viability and induce morphological changes consistent with apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine?

  • Methodology : Synthesis typically involves cyclization of pyrazole precursors with quinazoline intermediates. For example, cyclocondensation reactions under reflux conditions (e.g., using ethanol or acetonitrile) are common. Key steps include formylation of pyrazole-5-amine derivatives, followed by nitrosation and reduction to form the tetrahydropyrazoloquinazoline core . The morpholinopropyl side chain is introduced via nucleophilic substitution or coupling reactions. Reaction optimization (temperature, solvent, catalysts) is critical for yield improvement.

Q. How is structural characterization of this compound performed?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry and substituent positions. For example, 1H^1H-NMR signals at δ 2.4–3.2 ppm indicate morpholine protons, while aromatic protons appear between δ 6.8–8.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C26_{26}H32_{32}N6_6O: 469.27).
  • Elemental Analysis : Confirms purity (>95%) and stoichiometry .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodology :

  • Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or phosphatases using fluorescence-based assays. Compare activity with structurally related pyrazoloquinazolines .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodology :

  • Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while ethanol improves cyclization efficiency .
  • Catalysts : Pd/C or CuI accelerates cross-coupling reactions for morpholinopropyl attachment .
  • Temperature Control : Maintain 60–80°C during cyclization to avoid side products (e.g., pyrazolotriazole derivatives) .
    • Data Table :
ConditionYield (%)Purity (%)
Ethanol, reflux6592
DMF, 80°C7895
Acetonitrile, RT4888

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Dose-Response Curves : Validate IC50_{50} values using multiple cell lines and replicate experiments.
  • Structural Analog Comparison : Compare with derivatives (e.g., trifluoromethyl-substituted analogs) to isolate substituent effects .
  • Target Profiling : Use proteome-wide assays (e.g., KINOMEscan) to identify off-target interactions .

Q. How does the morpholinopropyl group influence pharmacokinetic properties?

  • Methodology :

  • LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity. Morpholinopropyl increases solubility via tertiary amine hydrogen bonding .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to evaluate CYP450-mediated degradation .

Q. What computational approaches predict binding modes to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The tetrahydropyrazoloquinazoline core often occupies the ATP-binding pocket .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2.0 Å) .

Experimental Design Considerations

Q. How to design a robust SAR study for this compound?

  • Methodology :

  • Core Modifications : Synthesize derivatives with varied substituents (e.g., methyl → trifluoromethyl at position 2) .
  • Side Chain Variations : Replace morpholinopropyl with piperazine or pyrrolidine groups to probe steric/electronic effects .
  • Bioisosteric Replacement : Substitute quinazoline with pyrimidine to evaluate scaffold flexibility .

Q. What environmental fate studies are relevant for this compound?

  • Methodology :

  • Photodegradation : Expose to UV light (254 nm) and analyze degradation products via LC-MS .
  • Aquatic Toxicity : Use Daphnia magna assays to determine EC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(3-morpholinopropyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.